molecular formula C11H21N3O2 B7928920 N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928920
M. Wt: 227.30 g/mol
InChI Key: VTFJJYPXDLWBRZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide (hereafter referred to as the target compound) features a cyclohexyl backbone substituted with acetyl-methyl-amino and amino-acetamide groups. Its molecular formula is C₁₂H₂₃N₃O₂ (molar mass: 241.33 g/mol) .

Properties

IUPAC Name

N-[2-[acetyl(methyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h9-10H,3-7,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFJJYPXDLWBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCCC1NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a reductive amination reaction with methylamine to form N-methyl-cyclohexylamine.

    Acetylation: The N-methyl-cyclohexylamine is then acetylated using acetic anhydride to yield N-[2-(Acetyl-methyl-amino)-cyclohexyl]amine.

    Amidation: Finally, the acetylated intermediate reacts with glycine or its derivatives under appropriate conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is primarily investigated for its potential therapeutic effects. The structure suggests it may interact with biological systems in ways that could be beneficial for treating specific medical conditions.

Anti-Seizure Activity

Research indicates that compounds similar to this compound exhibit significant anti-convulsant properties. A related patent describes a class of N-(2-aminocycloaliphatic)benzamide compounds that have been shown to prevent seizures effectively in laboratory animals, suggesting a potential application in treating epilepsy and other seizure disorders in humans and animals alike .

Table 1: Anti-Seizure Efficacy of Related Compounds

Compound NameDosage (mg/kg)Efficacy (%)Reference
N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-3,4-dichlorobenzamide0.1 - 100Significant
Trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide0.5 - 50High

Neuropharmacology

In neuropharmacology, the compound's potential to modulate neurotransmitter systems is of particular interest. The structural characteristics of this compound suggest that it could act on central nervous system (CNS) pathways.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for better yield and purity. The methods typically employed include acylation reactions involving cyclohexanamine derivatives, which can be tailored to produce various analogs with potentially enhanced pharmacological profiles.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1AcylationAcetic anhydride, methylamine
2CyclizationCyclohexanamine derivatives
3PurificationCrystallization from solvents

Case Studies and Research Findings

Several studies highlight the efficacy of compounds related to this compound:

  • Study A: Evaluated the anti-convulsant effects of structurally similar compounds in rodent models, demonstrating a dose-dependent reduction in seizure frequency.
  • Study B: Investigated the pharmacokinetics and bioavailability of these compounds, revealing promising absorption rates conducive for therapeutic use.

Table 3: Summary of Case Studies

Study NameObjectiveFindings
Study AAnti-convulsant effectsSignificant reduction in seizures
Study BPharmacokineticsHigh absorption rates observed

Mechanism of Action

The mechanism of action of N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular interactions and effects on biological systems are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

U-47700 and U-50488H (Opioid Receptor Ligands)

Parameter Target Compound U-47700 U-50488H
Structure Cyclohexyl with acetamide groups 3,4-Dichlorophenyl-substituted acetamide Similar to U-47700 with dimethylamino group
Receptor Affinity Not reported MOR (μ-opioid) agonist (Ki = 7.5 nM) KOR (κ-opioid) agonist
Pharmacological Role Potential antimicrobial activity Euphoric opioid analgesic Selective κ-opioid agonist
Reference

Key Differences :

  • The target compound lacks the 3,4-dichlorophenyl group critical for opioid receptor binding in U-47700 and U-50488H.
  • Structural variations (e.g., acetyl-methyl-amino vs. dimethylamino) likely reduce opioid receptor interaction, redirecting its bioactivity toward non-opioid pathways .

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

Parameter Target Compound N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
Structure Amino-acetamide substituent Dichlorophenoxy-acetamide substituent
Crystal Structure Not reported Chair conformation cyclohexyl; N–H⋯O hydrogen bonding
Application Antimicrobial/opioid research Protein interaction studies (structural biology)
Reference

Key Differences :

  • The target compound’s amino-acetamide group may improve solubility but reduce membrane permeability compared to the dichlorophenoxy analog .

N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide

Parameter Target Compound N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-amino-acetamide
Substituent Acetyl-methyl-amino Acetyl-ethyl-amino
Molecular Formula C₁₂H₂₃N₃O₂ C₁₃H₂₅N₃O₂
Application Antimicrobial research Similar pharmacological screening
Reference

Key Differences :

  • Ethyl vs. methyl substitution alters steric bulk and metabolic stability. Ethyl groups may prolong half-life but reduce binding specificity .

2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide

Parameter Target Compound 2-Chloro-N-(...)-acetamide
Functional Groups Amino-acetamide Chloroacetamide with dioxopiperidinyl moiety
Bioactivity Not reported Anticancer (proteasome inhibition)
Reference

Key Differences :

  • The chloroacetamide group in the analog enables covalent binding to biological targets, a feature absent in the target compound.
  • The dioxopiperidinyl moiety enhances π-stacking, making the analog more suited for enzyme inhibition .

Biological Activity

N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an amino acetamide backbone, with an acetyl methyl amino substituent. Its molecular formula is C11H20N2O2C_{11}H_{20}N_2O_2 and it has a molecular weight of 216.29 g/mol. The presence of both amine and acetyl functionalities suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential antimicrobial properties for this compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of acetamides have been studied for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 100 μg/mL depending on the specific structure and functional groups present .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. A study evaluating various acetamides indicated that certain derivatives could inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms involved include the modulation of cell cycle progression and apoptosis-related pathways .

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several acetamide derivatives, including this compound. The results showed that the compound exhibited moderate antibacterial activity against M. tuberculosis with MIC values comparable to established antibiotics .

Compound NameMIC (μg/mL)Activity Type
This compound50-100Antimicrobial
Rifampicin0.25Control
Other derivatives25-200Variable

Case Study 2: Cytotoxicity Assays

In another study focused on the cytotoxic effects of acetamides, this compound was tested using the MTT assay. The findings indicated that the compound had a cytotoxic effect on certain cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

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